3-allyl-5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one
CAS No.:
Cat. No.: VC14971611
Molecular Formula: C25H23N3OS3
Molecular Weight: 477.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H23N3OS3 |
|---|---|
| Molecular Weight | 477.7 g/mol |
| IUPAC Name | (5Z)-5-[[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C25H23N3OS3/c1-3-14-27-24(29)22(32-25(27)30)16-19-17-28(20-8-6-5-7-9-20)26-23(19)18-10-12-21(13-11-18)31-15-4-2/h3,5-13,16-17H,1,4,14-15H2,2H3/b22-16- |
| Standard InChI Key | RGTLGAUEMWJFEI-JWGURIENSA-N |
| Isomeric SMILES | CCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4 |
| Canonical SMILES | CCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4 |
Introduction
3-Allyl-5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one is a complex organic compound that belongs to the class of thiazolidinones. It features a thiazole ring fused with a thiazolidinone moiety, characterized by the presence of a thioxo group (a sulfur atom double-bonded to a carbon atom). The compound also includes an allyl group and a phenyl-substituted pyrazole, contributing to its structural complexity and potential biological activity.
Synthesis Methods
The synthesis of 3-allyl-5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one typically involves several key steps, including reactions involving thiazolidinones and pyrazole derivatives. The process often requires controlled conditions such as temperature and solvent choice (e.g., dimethyl sulfoxide or ethanol) to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of the synthesized compound.
Biological Activities and Potential Applications
Compounds similar to 3-allyl-5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one exhibit various biological activities, including antimicrobial and anti-inflammatory properties. The unique combination of functional groups in this compound suggests potential for novel therapeutic applications, particularly in medicinal chemistry and material science.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(Substituted phenyl)thiazolidine | Contains thiazolidinone structure | Antimicrobial |
| 2-Thioxoimidazolidine | Similar thioxo group | Antioxidant |
| Pyrazole derivatives | Contains pyrazole ring | Anticancer |
| 3-Allyl-5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one | Allyl group, pyrazole moiety, thiazolidinone core | Potential therapeutic applications |
Research Findings and Future Directions
Research on compounds like 3-allyl-5-((Z)-1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one focuses on their binding affinity to biological targets. Interaction studies typically involve molecular docking and in silico analyses to predict potential biological activities. Further studies are needed to fully explore its therapeutic potential and to optimize its structure for specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume